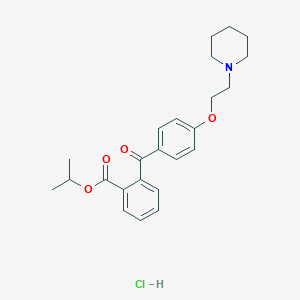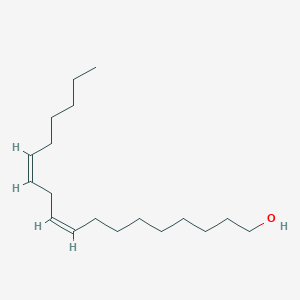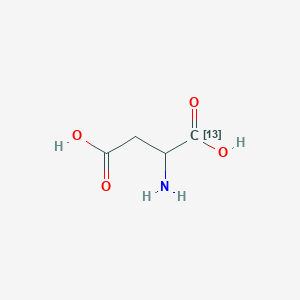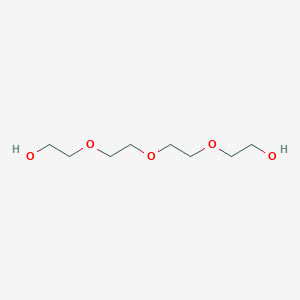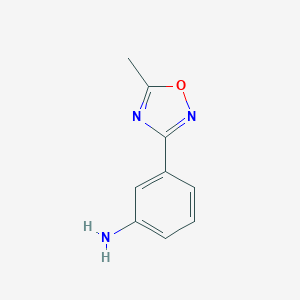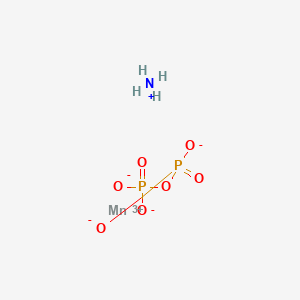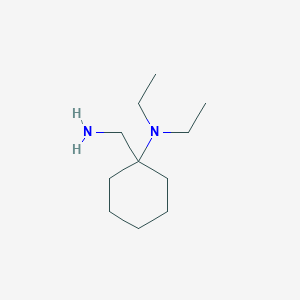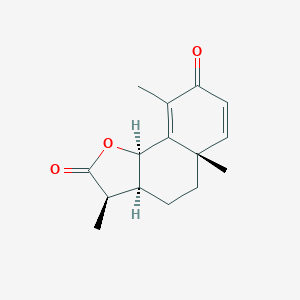
Santonin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Santonin D is a natural product that has been widely studied for its potential therapeutic properties. It is a sesquiterpene lactone that is isolated from the flowers of the wormwood plant (Artemisia cina). Santonin D has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. In
Wirkmechanismus
The mechanism of action of Santonin D is not fully understood. However, it is believed to exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells. Santonin D has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory effects. The antiviral activity of Santonin D is thought to be due to its ability to interfere with viral replication.
Biochemische Und Physiologische Effekte
Santonin D has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Santonin D has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, Santonin D has been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Santonin D in lab experiments is that it is a natural product, which may make it less toxic than synthetic compounds. Additionally, Santonin D has been shown to exhibit a wide range of biological activities, which makes it a versatile compound for use in various types of experiments. However, one limitation of using Santonin D in lab experiments is that it may be difficult to obtain in sufficient quantities for large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Santonin D. One area of focus could be on the development of more efficient synthesis methods for the compound, which would make it more readily available for use in experiments. Additionally, further studies could be conducted to better understand the mechanism of action of Santonin D, which would help to identify potential targets for therapeutic intervention. Finally, more research could be conducted to explore the potential use of Santonin D in the treatment of viral infections, as well as its potential as a chemopreventive agent for cancer.
Synthesemethoden
Santonin D is isolated from the flowers of the wormwood plant (Artemisia cina). The plant material is extracted using a solvent such as ethanol, and the extract is then purified using various chromatographic techniques. The purity of the compound is verified using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
Santonin D has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Santonin D has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Santonin D has been found to have antiviral activity against several viruses, including influenza A virus and herpes simplex virus.
Eigenschaften
CAS-Nummer |
1618-77-5 |
|---|---|
Produktname |
Santonin D |
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
(3R,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10+,13-,15+/m1/s1 |
InChI-Schlüssel |
XJHDMGJURBVLLE-RERXCJRKSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@@H]2OC1=O)C)C |
SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Kanonische SMILES |
CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |
Synonyme |
Santonin D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



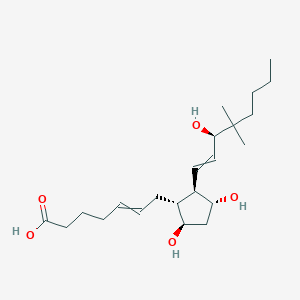
![2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B160262.png)
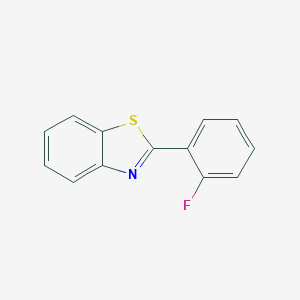
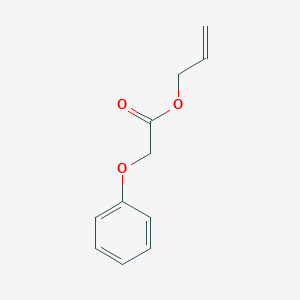
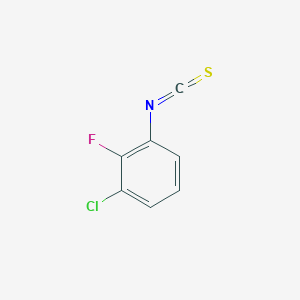
![7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B160277.png)
